molecular formula C13H18N2O6S2 B6751591 N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B6751591
M. Wt: 362.4 g/mol
InChI Key: BLXAVNGZZNENOT-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfamoyl group and a benzodioxine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps, including the formation of the benzodioxine ring and the introduction of the cyclopropylsulfamoyl group. Common synthetic routes may involve:

    Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylsulfamoyl Group: This step may involve the reaction of a suitable amine with a cyclopropylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved could include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    GSK2837808A: A lactate dehydrogenase inhibitor with a similar sulfonamide structure.

    Sodium oxamate: Another lactate dehydrogenase inhibitor, though structurally different.

    Brefeldin A: A compound with a different mechanism but used in similar biological studies.

Uniqueness

N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to its specific combination of a cyclopropylsulfamoyl group and a benzodioxine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

N-[2-(cyclopropylsulfamoyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S2/c16-22(17,15-10-4-5-10)9-6-14-23(18,19)12-3-1-2-11-13(12)21-8-7-20-11/h1-3,10,14-15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXAVNGZZNENOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCNS(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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